Hexafluoro-4-(trifluoromethyl)pent-2-enoic acid
CAS No.: 239795-58-5
Cat. No.: VC19886073
Molecular Formula: C6HF9O2
Molecular Weight: 276.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 239795-58-5 |
|---|---|
| Molecular Formula | C6HF9O2 |
| Molecular Weight | 276.06 g/mol |
| IUPAC Name | 2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoic acid |
| Standard InChI | InChI=1S/C6HF9O2/c7-1(3(16)17)2(8)4(9,5(10,11)12)6(13,14)15/h(H,16,17) |
| Standard InChI Key | TWDHAMRDYDLSPH-UHFFFAOYSA-N |
| Canonical SMILES | C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Hexafluoro-4-(trifluoromethyl)pent-2-enoic acid belongs to the class of perfluorinated carboxylic acids (PFCAs), characterized by the replacement of all hydrogen atoms in the alkyl chain with fluorine, except for the carboxylic acid group. The compound’s IUPAC name, 2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoic acid, reflects its substitution pattern and unsaturated backbone.
Molecular and Structural Properties
The compound’s molecular structure is defined by the following key features:
| Property | Value |
|---|---|
| CAS No. | 239795-58-5 |
| Molecular Formula | C₆HF₉O₂ |
| Molecular Weight | 276.06 g/mol |
| IUPAC Name | 2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoic acid |
| SMILES Notation | C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)O)F |
The presence of multiple fluorine atoms and the trifluoromethyl (-CF₃) group creates a highly electronegative environment, which influences the compound’s reactivity and interaction with other molecules. The double bond at the 2-position contributes to its planar geometry, while the fluorine substituents impart thermal and chemical stability.
Spectroscopic Characterization
Characterization of this compound typically involves a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for identifying fluorinated substituents, with distinct chemical shifts observed for CF₃ and CF₂ groups.
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Infrared Spectroscopy (FT-IR): Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches) confirm the presence of carboxylic acid and fluorinated moieties.
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Mass Spectrometry (LCMS): The molecular ion peak at m/z 276.06 corresponds to the compound’s molecular weight, while fragmentation patterns provide insights into its structural stability.
Synthesis Methods and Industrial Production
The synthesis of hexafluoro-4-(trifluoromethyl)pent-2-enoic acid involves fluorination strategies that leverage the reactivity of perfluorinated precursors. Industrial production requires specialized equipment to handle corrosive reagents and high-pressure conditions.
Laboratory-Scale Synthesis
A common laboratory method involves the reaction of perfluoro(4-methylpent-2-ene) with fluorinating agents under controlled conditions:
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Fluorination with Antimony Pentafluoride: The precursor is treated with SbF₅ in the presence of sulfuric acid, facilitating the introduction of fluorine atoms at specific positions.
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Hypervalent Iodine Reagents: Recent advancements employ reagents like (difluoroiodo)benzene to achieve selective fluorination without requiring anhydrous conditions, improving yield and purity.
Reaction conditions typically involve temperatures between 50–100°C and pressures up to 5 atm, with yields ranging from 60% to 85% depending on the purity of starting materials.
Industrial Manufacturing Processes
Industrial production scales up these reactions using continuous-flow reactors designed to handle hazardous fluorinated intermediates. Key considerations include:
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Corrosion Resistance: Reactors lined with nickel or Hastelloy® prevent degradation from HF byproducts.
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Safety Protocols: Automated systems monitor pressure and temperature to prevent exothermic runaway reactions.
Chemical Reactivity and Reaction Mechanisms
The compound’s reactivity is dominated by its carboxylic acid group and electron-deficient fluorinated backbone, enabling participation in diverse chemical transformations.
Nucleophilic Acyl Substitution
The carboxylic acid group undergoes substitution reactions with nucleophiles such as amines or alcohols:
This reaction is catalyzed by dicyclohexylcarbodiimide (DCC) under mild conditions, yielding fluorinated amides with applications in polymer chemistry.
Esterification
Ester derivatives are synthesized via acid-catalyzed reactions with alcohols:
These esters serve as intermediates in the production of fluorinated surfactants and lubricants.
Reductive Defluorination
Under reductive conditions, the compound undergoes partial defluorination, producing partially fluorinated analogs:
This reaction is critical for modifying the compound’s environmental persistence.
Applications in Scientific Research
Material Science
The compound’s thermal stability and low surface energy make it ideal for synthesizing fluorinated polymers used in:
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Non-Stick Coatings: Enhanced durability compared to conventional perfluorooctanoic acid (PFOA)-based materials.
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Dielectric Fluids: Applications in high-voltage transformers due to superior insulating properties.
Pharmaceutical Intermediates
Researchers explore its use in drug discovery, particularly as a building block for fluorine-containing pharmaceuticals. Its metabolic stability and ability to modulate drug solubility are under investigation.
Environmental Chemistry
Studies focus on its environmental fate, including:
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Bioaccumulation Potential: Compared to longer-chain PFCAs, its shorter alkyl chain may reduce persistence in biological systems.
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Degradation Pathways: Photolytic and hydrolytic degradation mechanisms are analyzed to assess ecological impacts.
Future Research Directions
Catalytic Applications
Investigations into its use as a Lewis acid catalyst in organic synthesis could unlock new routes for fluorinated compound production.
Biomedical Engineering
Ongoing research examines its compatibility with biomaterials, particularly in drug delivery systems where fluorine content enhances biocompatibility.
Environmental Mitigation
Developing remediation strategies for fluorinated contaminants remains a priority, with emphasis on microbial degradation and advanced oxidation processes.
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